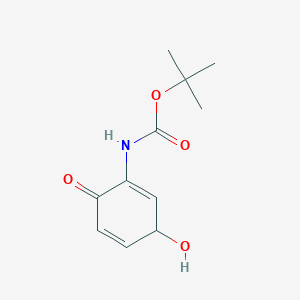

tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate

Description

tert-Butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate is a specialized carbamate derivative featuring a bicyclic system with a conjugated dienone (1,4-dien-6-one) and a hydroxyl group at position 2. The tert-butyl carbamate group (-NHBoc) serves as a protective moiety for amines, commonly employed in organic synthesis to enhance solubility and stability during reactions. The cyclohexa-1,4-dien-6-one core introduces unique electronic properties due to its conjugated π-system, which may influence reactivity in cycloaddition or redox reactions.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-8-6-7(13)4-5-9(8)14/h4-7,13H,1-3H3,(H,12,15) |

InChI Key |

DKKBCMQWMAJDHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(C=CC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of 3-hydroxy-6-oxocyclohexa-1,4-dien-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Substituted tert-butyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate to related carbamates based on structural features, stereochemistry, and functional groups (Table 1).

Table 1: Structural Comparison of Carbamate Derivatives

Ring System and Electronic Effects

- Target Compound : The cyclohexa-1,4-dien-6-one core introduces conjugation and electron-deficient regions, making it prone to Diels-Alder reactions or Michael additions .

- Cyclopentane Analogs : Saturated rings (e.g., 154737-89-0) lack π-system reactivity but exhibit stability and predictable stereochemistry .

- Piperidine Derivatives : Substituted piperidines (e.g., 907544-17-6) with electronegative groups like fluorine show altered pKa and solubility .

Stereochemical Influence

- Hydroxyl Orientation : Cis-3-hydroxycyclopentyl carbamates (207729-03-1) favor intramolecular hydrogen bonding, whereas trans isomers may exhibit different solubility profiles .

- Bicyclic Systems : Strain in azabicyclo[4.1.0]heptane derivatives (880545-32-4) increases reactivity, particularly at the aziridine nitrogen .

Functional Group Interactions

- 6-Oxo Group : Unique to the target compound, this ketone enhances electrophilicity, contrasting with hydroxyl or fluorine substituents in analogs.

- NHBoc Protection : Common across all compounds, this group improves stability during synthesis but may hinder crystallization, necessitating advanced refinement tools like SHELXL .

Biological Activity

tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C17H26O4

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which can prevent oxidative stress in cells. A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, indicating its potential role in protecting against oxidative damage .

Anticancer Properties

The compound has been investigated for its anticancer effects. In a series of experiments involving various cancer cell lines, this compound showed significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Table 1 summarizes the findings from key studies on its anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via caspase activation |

| MCF-7 | 30 | ROS generation leading to cell death |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 1: Antioxidant Efficacy

A study conducted on human liver cells demonstrated that treatment with this compound significantly decreased lipid peroxidation levels compared to untreated controls. The results indicated a protective effect against oxidative stress induced by high glucose levels.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving several compounds, this compound was found to be more effective than standard chemotherapeutic agents in inducing apoptosis in breast cancer cells. The study highlighted its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling a cyclohexa-1,4-dien-1-yl precursor with tert-butyl carbamate. A general protocol includes:

- Step 1 : Activation of the hydroxyl group on the cyclohexadienone core using a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF .

- Step 2 : Reaction with tert-butyl carbamate in the presence of a coupling agent (e.g., EDCI or DCC) at 0–25°C for 12–24 hours .

- Optimization : Yield and purity depend on solvent choice, temperature control, and stoichiometric ratios. For example, THF enhances solubility of polar intermediates, while DMF accelerates reaction rates but may require post-synthesis purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the cyclohexadienone ring and carbamate linkage. Key signals include:

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. ORTEP-3 generates graphical representations of molecular geometry .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 281.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from dynamic disorder in the cyclohexadienone ring?

Dynamic disorder, common in flexible rings, leads to poor electron density maps. Methodological solutions include:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .

- SHELXL Refinement : Apply restraints (e.g., DFIX, SIMU) to model disordered regions. The R1 value should be <5% for reliable resolution .

- Twinned Data Analysis : Use PLATON or TWINLAW to detect and model twinning, which mimics disorder .

Q. What experimental strategies mitigate side reactions during oxidation/reduction of the 6-oxo group?

The 6-oxo group is prone to over-reduction or epimerization. Key approaches:

- Selective Reducing Agents : NaBH₄ in MeOH selectively reduces ketones without affecting carbamates, while LiAlH₄ should be avoided due to Boc-group cleavage .

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl before oxidation with PCC or Dess-Martin periodinane .

- In Situ Monitoring : Use TLC (silica, 5% MeOH/DCM) to track reaction progress and halt at the intermediate stage .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation pathways be analyzed?

- Acidic Conditions : The Boc group hydrolyzes at pH <3 (e.g., HCl/dioxane), forming volatile byproducts detectable via GC-MS .

- Basic Conditions : Stable at pH 7–9 but degrades at pH >10 via nucleophilic attack on the carbamate .

- Oxidative Conditions : The dienone ring undergoes epoxidation with mCPBA, confirmed by ¹H NMR (δ 3.8–4.2 ppm, epoxide protons) .

Q. Methodological Workflow for Stability Testing :

Accelerated Degradation : Expose to 0.1M HCl/NaOH/H₂O₂ at 40°C for 24h.

HPLC Analysis : C18 column, 30:70 ACN/H₂O, UV detection at 254 nm.

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for hydroxyl proton signals in different solvent systems?

Hydroxyl protons exhibit solvent-dependent chemical shifts due to hydrogen bonding:

Q. What computational tools validate the stereoelectronic effects of the cyclohexadienone ring on carbamate reactivity?

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO interactions. The ring’s electron-deficient nature increases carbamate electrophilicity (e.g., ΔE LUMO = −1.2 eV) .

- Molecular Dynamics (MD) : NAMD simulations predict solvation effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.